molecular formula C14H20BrNO3 B4928738 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol

3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol

カタログ番号 B4928738
分子量: 330.22 g/mol
InChIキー: UOHUOSLSMOWCCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol, commonly known as BRD3731, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of bromodomain and extra-terminal (BET) inhibitors, which have been shown to have anti-cancer and anti-inflammatory effects.

科学的研究の応用

BRD3731 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol inhibitors, including BRD3731, have been shown to inhibit the activity of this compound proteins, which are involved in the regulation of gene expression. By inhibiting this compound proteins, BRD3731 can potentially block the expression of oncogenes and other genes involved in cancer progression.

作用機序

BRD3731 binds to the bromodomain of 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol proteins, preventing their interaction with acetylated histones and other transcription factors. This inhibition leads to the downregulation of oncogenes, including MYC, which is a key driver of many cancers. Additionally, BRD3731 has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BRD3731 has been shown to have potent anti-cancer effects in preclinical studies, with activity against a wide range of cancer types, including leukemia, lymphoma, and solid tumors. In addition to its anti-cancer effects, BRD3731 has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases.

実験室実験の利点と制限

One of the advantages of BRD3731 is its high potency and selectivity for 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol proteins, making it a useful tool for studying the role of this compound proteins in cancer and other diseases. However, one limitation of BRD3731 is its relatively short half-life, which may limit its effectiveness in vivo.

将来の方向性

There are several potential future directions for research on BRD3731. One area of interest is the development of more potent and selective 3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol inhibitors, which may have improved efficacy and fewer side effects. Additionally, there is ongoing research on the use of this compound inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their anti-cancer effects. Finally, there is interest in exploring the potential use of this compound inhibitors in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders.
Conclusion:
BRD3731 is a promising compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this compound. While further research is needed to fully understand the therapeutic potential of BRD3731, it represents a promising avenue for the development of novel therapies for cancer and other diseases.

合成法

The synthesis of BRD3731 involves several steps, including the preparation of the starting material, the bromination of the benzyl group, and the coupling with the amine group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of BRD3731 has been reported in several scientific publications, and the compound is commercially available for research purposes.

特性

IUPAC Name

3-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-3-7-19-14-9-12(15)11(8-13(14)18-2)10-16-5-4-6-17/h3,8-9,16-17H,1,4-7,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHUOSLSMOWCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCCCO)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。